molecular formula C11H16N2 B13303741 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane

Katalognummer: B13303741
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: KNSRYAQKLTVUKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[221]heptane typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent such as tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure combined with the pyrrole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

7-(1H-pyrrol-2-ylmethyl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H16N2/c1-2-9(12-7-1)8-13-10-3-4-11(13)6-5-10/h1-2,7,10-12H,3-6,8H2

InChI-Schlüssel

KNSRYAQKLTVUKF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1N2CC3=CC=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.